Lipophilicity vs. Biphenyl-4-carboxylic Acid
3-Fluo (CAS 130089-08-6) demonstrates a significantly higher predicted lipophilicity compared to the unsubstituted parent compound, biphenyl-4-carboxylic acid. This is quantitatively reflected in its computed partition coefficient (XLogP3). 3-Fluo has an XLogP3 value of 5.5 [1], whereas biphenyl-4-carboxylic acid has a substantially lower value of 3.2 [2]. This increase in lipophilicity is directly attributable to the electron-withdrawing fluoro and lipophilic hexyloxy substituents on the phenyl ring.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 5.5 |
| Comparator Or Baseline | Biphenyl-4-carboxylic acid: XLogP3 = 3.2 |
| Quantified Difference | +2.3 logP units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [1] and as reported for the comparator [2]. |
Why This Matters
This quantitative difference in lipophilicity is critical for predicting membrane permeability in biological assays or solubility in non-polar media for material science applications, directly impacting the choice of building block for a specific synthesis.
- [1] PubChem. (2026). 3'-Fluoro-4'-(hexyloxy)[1,1'-biphenyl]-4-carboxylic acid. National Center for Biotechnology Information. CID 54340941. View Source
- [2] PubChem. (2026). Biphenyl-4-carboxylic acid. National Center for Biotechnology Information. CID 69179. View Source
